molecular formula C10H10O B13755564 2,6-Dimethylbenzofuran CAS No. 74-20-4

2,6-Dimethylbenzofuran

Cat. No.: B13755564
CAS No.: 74-20-4
M. Wt: 146.19 g/mol
InChI Key: ZGYVLTVJKZLTPQ-UHFFFAOYSA-N
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Description

2,6-Dimethylbenzofuran is an organic compound belonging to the benzofuran family, characterized by a benzene ring fused to a furan ring with two methyl groups attached at the 2nd and 6th positions. This compound is of significant interest due to its unique structural features and wide range of biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylbenzofuran typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2,6-dimethylphenol with an appropriate reagent under acidic conditions. Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct the benzofuran ring .

Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques, including catalytic processes and high-temperature reactions. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylbenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include quinones, dihydrobenzofurans, and various substituted benzofuran derivatives .

Scientific Research Applications

2,6-Dimethylbenzofuran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethylbenzofuran involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with biological targets and its overall pharmacological profile .

Properties

IUPAC Name

2,6-dimethyl-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-7-3-4-9-6-8(2)11-10(9)5-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYVLTVJKZLTPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415810
Record name 2,6-dimethylbenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74-20-4
Record name 2,6-dimethylbenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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